3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid
Overview
Description
“3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 1097780-66-9 . Its IUPAC name is (E)-3-(2-(2,3,6-trimethylphenoxy)phenyl)acrylic acid . The compound has a molecular weight of 282.34 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H18O3/c1-12-8-9-13(2)18(14(12)3)21-16-7-5-4-6-15(16)10-11-17(19)20/h4-11H,1-3H3,(H,19,20)/b11-10+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.33 . The molecular formula is C18H18O3 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Scientific Research Applications
Photoalignment in Liquid Crystal Displays (LCDs)
A study by Hegde et al. explored derivatives of prop-2-enoates, similar in structure to 3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid, for their potential in photoaligning nematic liquid crystals in LCDs. The research found that the photoalignment quality was influenced by the presence of fluoro-substituents and the position of the terminal thiophene moiety in the molecular structure. This indicates a promising application of such compounds in the development of advanced LCD technologies, where precise alignment of liquid crystals is crucial for optimal display performance (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Structural and Spectroscopic Analysis
Venkatesan et al. conducted a comprehensive study on a compound structurally related to this compound, using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This research provides valuable insights into the structural characteristics and electronic properties of such compounds, which can be beneficial for designing molecules with tailored properties for various scientific and industrial applications (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Renewable Building Blocks in Material Science
Trejo-Machin et al. investigated the use of phenolic compounds, similar to this compound, as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach aims to introduce specific properties of benzoxazines, such as thermal stability and mechanical strength, to materials, thereby expanding the application potential in material science, especially in the development of sustainable and high-performance polymers (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Properties
IUPAC Name |
(E)-3-[2-(2,3,6-trimethylphenoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-8-9-13(2)18(14(12)3)21-16-7-5-4-6-15(16)10-11-17(19)20/h4-11H,1-3H3,(H,19,20)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOLSQBRBTEDI-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC2=CC=CC=C2C=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OC2=CC=CC=C2/C=C/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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